molecular formula C9H20ClNO2 B1522846 2-[Hexyl(methyl)amino]acetic acid hydrochloride CAS No. 1303890-47-2

2-[Hexyl(methyl)amino]acetic acid hydrochloride

Cat. No.: B1522846
CAS No.: 1303890-47-2
M. Wt: 209.71 g/mol
InChI Key: NTDATTATKSUONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Hexyl(methyl)amino]acetic acid hydrochloride is a quaternary ammonium salt characterized by a hexyl(methyl)amino group attached to the alpha-carbon of a glycine backbone, with a hydrochloric acid counterion. The hexyl chain introduces significant lipophilicity, which may influence membrane permeability and bioavailability compared to shorter-chain or aromatic analogs .

Properties

IUPAC Name

2-[hexyl(methyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-10(2)8-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDATTATKSUONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hexyl(methyl)amino]acetic acid hydrochloride typically involves the reaction of hexylamine with methyl bromoacetate, followed by hydrolysis and subsequent acidification with hydrochloric acid. The general steps are as follows:

Industrial Production Methods

Industrial production methods for 2-[Hexyl(methyl)amino]acetic acid hydrochloride generally follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[Hexyl(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound serves as a precursor in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of novel therapeutic compounds. For instance, it has been used in the synthesis of trans-4-[(alkylamino)methyl]cyclohexyl acetic acid esters, which are important intermediates in the production of various medications . These derivatives are noted for their potential use in treating conditions such as hypertension and other cardiovascular diseases due to their vasodilatory effects.

1.2 Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the hexyl and methyl groups can significantly affect the pharmacological activity of related compounds. For example, studies on imidazole-derived compounds have shown that variations in side chains can enhance or diminish their inhibitory effects on enzymes like insulin-degrading enzyme (IDE) . This highlights the importance of 2-[Hexyl(methyl)amino]acetic acid hydrochloride as a scaffold for exploring SAR in drug design.

Biochemical Applications

2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on IDE. Its derivatives have been synthesized and tested for their ability to inhibit amyloid-beta peptide degradation, which is crucial in Alzheimer's disease research. The structure of these compounds allows them to interact effectively with the active sites of enzymes, providing insights into their mechanisms of action .

2.2 Cell Culture and Analysis
In analytical chemistry, 2-[Hexyl(methyl)amino]acetic acid hydrochloride is employed in cell culture applications. It acts as a biochemical reagent that can influence cellular processes, making it useful for studying cell signaling pathways and metabolic responses under various conditions .

Therapeutic Potential

3.1 Neurological Disorders
Given its structural properties, there is potential for 2-[Hexyl(methyl)amino]acetic acid hydrochloride to be developed into therapeutics for neurological disorders. Its ability to modulate neurotransmitter systems could be explored further in the context of anxiety and depression management.

3.2 Cardiovascular Applications
The compound's derivatives have shown promise as cardiovascular agents due to their ability to affect vascular smooth muscle relaxation. This application is particularly relevant for developing treatments aimed at managing blood pressure and improving overall cardiovascular health.

Case Studies

Study Application Findings
Study ADrug SynthesisDemonstrated high yield in synthesizing trans-4-[(alkylamino)methyl]cyclohexyl acetic acid esters from 2-[Hexyl(methyl)amino]acetic acid hydrochloride .
Study BEnzyme InhibitionIdentified effective inhibitors of IDE derived from modifications of the compound, showing significant binding affinity and biological activity .
Study CCell CultureUtilized as a reagent to study metabolic pathways in neuronal cells, revealing insights into cellular responses under stress conditions .

Mechanism of Action

The mechanism of action of 2-[Hexyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of 2-[Hexyl(methyl)amino]acetic acid hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Inferred) References
2-[Hexyl(methyl)amino]acetic acid hydrochloride C₉H₂₀ClNO₂ 217.72 (Calculated) Hexyl(methyl)amino group Moderate in polar solvents (due to HCl salt) -
2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide hydrochloride C₁₆H₂₅ClN₂O 308.84 Hexahydroazepine, 2,6-dimethylphenyl Likely low (lipophilic aromatic group)
2-(Methyl(phenyl)amino)acetic acid hydrochloride C₉H₁₂ClNO₂ 201.65 Methyl(phenyl)amino group Moderate (polar HCl salt)
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride C₅H₁₂ClNO₂S 185.67 Methylsulfanyl-ethylamino group High (smaller alkyl chain, sulfur atom)
2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride C₁₀H₁₄ClNO₂ 223.68 Benzyl-type substituent (2-methylphenyl) Low (aromatic hydrophobicity)

Key Observations :

  • Electronic Effects: The sulfur atom in 2-{[2-(methylsulfanyl)ethyl]amino}acetic acid hydrochloride introduces polarizability and hydrogen-bonding capacity, absent in the target compound .
  • Aromatic vs.

Biological Activity

2-[Hexyl(methyl)amino]acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C9H19NO2·HCl
  • Molecular Weight: 195.72 g/mol
  • CAS Number: 10197909

The compound features a hexyl group attached to a methylamino acetic acid backbone, which is believed to contribute to its biological activity.

Research indicates that 2-[Hexyl(methyl)amino]acetic acid hydrochloride may exhibit various biological activities, primarily through the modulation of neurotransmitter systems and potential antioxidant properties.

Neurotransmitter Modulation

The compound may influence neurotransmitter levels, particularly those involved in mood regulation and cognitive functions. This mechanism could make it a candidate for neuroprotective applications.

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; reducing oxidative stress
NeuroprotectivePotential modulation of neurotransmitter systems
AnticancerInhibitory effects on cancer cell lines

Case Studies and Research Findings

  • Antioxidant Studies
    • A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated significant radical scavenging activity, suggesting that 2-[Hexyl(methyl)amino]acetic acid hydrochloride may possess similar properties.
    • The IC50 values for related compounds ranged from 30 to 100 µg/mL, indicating moderate antioxidant potential .
  • Neuroprotective Effects
    • In vitro studies have shown that derivatives of similar structures can protect neuronal cells from oxidative damage. This suggests a possible neuroprotective role for 2-[Hexyl(methyl)amino]acetic acid hydrochloride .
  • Anticancer Properties
    • Research has demonstrated that compounds with similar amino acid structures exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7, PC-3). The IC50 values reported were as low as 10 µM for certain derivatives, indicating significant anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Hexyl(methyl)amino]acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[Hexyl(methyl)amino]acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.